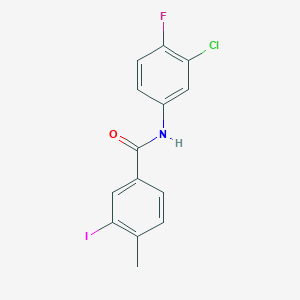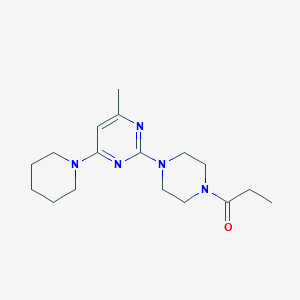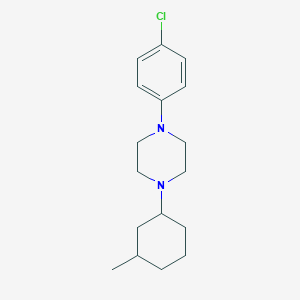
N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide, commonly known as CFIMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CFIMB is a member of the benzamide family and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural neurotransmitters that play a crucial role in various physiological processes. CFIMB's ability to inhibit FAAH has made it a promising candidate for various scientific applications, including drug development and neuroscience research.
作用機序
CFIMB's mechanism of action is primarily through the inhibition of N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide. N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide is responsible for the breakdown of endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
CFIMB has been shown to produce various biochemical and physiological effects. Inhibition of N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various effects, including pain relief, reduced anxiety, and anti-inflammatory effects. CFIMB has also been shown to have neuroprotective effects and may have potential use in the treatment of various neurological disorders.
実験室実験の利点と制限
CFIMB has several advantages for lab experiments, including its potency and selectivity for N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide inhibition. CFIMB has been extensively studied for its potential use in the treatment of various neurological disorders and has shown promising results in preclinical studies. However, CFIMB's limitations include its potential toxicity and lack of selectivity for other enzymes, which may limit its use in certain applications.
将来の方向性
For research include further studies on CFIMB's mechanism of action, its potential use in the treatment of other disorders, and the development of more selective N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide inhibitors. Additionally, research on the potential toxicity and side effects of CFIMB is needed to determine its safety for clinical use.
合成法
CFIMB is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 3-amino-4-chloroacetophenone to form N-(3-chloro-4-methylphenyl)-4-methylbenzamide. This intermediate is then reacted with iodine monochloride and potassium carbonate to produce CFIMB.
科学的研究の応用
CFIMB's ability to inhibit N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide has made it a promising candidate for various scientific research applications. Inhibition of N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide leads to an increase in endocannabinoid levels, which can have various physiological effects. CFIMB has been extensively studied for its potential use in the treatment of various neurological disorders, including pain, anxiety, and depression.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFINO/c1-8-2-3-9(6-13(8)17)14(19)18-10-4-5-12(16)11(15)7-10/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGGDGYEVUKCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)

![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)


![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5121526.png)
![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5121551.png)


![3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5121565.png)